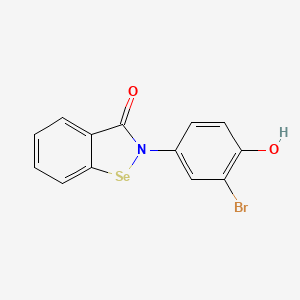

1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)-

Description

Historical Development of Organoselenium Chemistry

Organoselenium chemistry emerged in the mid-19th century with the isolation of diethyl selenide in 1836, marking the first documented organoselenium compound. Early research focused on synthesizing stable selenium-containing analogs of sulfur and oxygen compounds, driven by selenium’s position in the chalcogen group. The unique redox properties of selenium—exhibiting oxidation states from −2 to +6—enabled diverse reactivity patterns, particularly in Se(II) compounds, which dominate organoselenium chemistry. By the 20th century, advancements in synthetic methodologies, such as the use of Grignard reagents to form selenides (e.g., diphenyldiselenide), expanded the library of organoselenium compounds. The discovery of selenium’s role in biological systems further catalyzed interdisciplinary research, bridging inorganic chemistry and biochemistry.

Importance of Selenium in Chemical and Biological Systems

Selenium’s dual role as an essential trace element and a toxicant underpins its significance in chemical and biological contexts. In biological systems, selenium is incorporated into selenoproteins such as glutathione peroxidases and thioredoxin reductases, which regulate oxidative stress and redox homeostasis. Chemically, selenium’s polarizability and nucleophilicity distinguish it from sulfur and oxygen. For instance, the C−Se bond (198 pm) is longer and weaker than C−S (181 pm) or C−O (141 pm), enabling unique reaction pathways such as selenoxide eliminations. The lower pK~a~ of selenols (e.g., benzeneselenol: 5.9) compared to thiols (e.g., thiophenol: 6.5) enhances their acidity and redox activity, making them critical intermediates in synthetic and catalytic applications.

Table 1: Comparative Properties of Chalcogen-Containing Compounds

| Property | C−O Bond | C−S Bond | C−Se Bond |

|---|---|---|---|

| Bond Length (pm) | 141 | 181 | 198 |

| Bond Strength (kJ/mol) | 368 | 272 | 234 |

| pK~a~ (XH~2~) | 16 | 7 | 3.8 |

Discovery and Development of Benzisoselenazolones

Benzisoselenazolones, characterized by a fused benzene-selenium-nitrogen heterocycle, emerged as a structurally unique class of organoselenium compounds. Early synthetic routes involved reacting primary amines with 2-(chloroseleno)benzoyl chloride or ortho-lithiation of benzanilides followed by oxidative cyclization. Ebselen (2-phenyl-1,2-benzisoselenazol-3-one), first patented in 1982, became a prototypical benzisoselenazolone due to its glutathione peroxidase-mimetic activity. Modifications to the core scaffold, such as introducing halogenated or hydroxylated aryl groups, aimed to enhance reactivity and bioavailability. For example, substituting the phenyl group with 3-bromo-4-hydroxyphenyl in 1,2-benzisoselenazol-3(2H)-one improves electrophilicity, facilitating interactions with biological thiols.

Table 2: Synthetic Routes for Benzisoselenazolones

| Method | Reagents | Key Features |

|---|---|---|

| Route I | 2-(Chloroseleno)benzoyl chloride | Direct cyclization with amines |

| Route II | Ortho-lithiation, CuBr~2~ | Stereoselective oxidative cyclization |

| Route III | Cu-catalyzed selenation | Efficient heterocyclization |

Current Research Landscape

Contemporary studies focus on leveraging benzisoselenazolones’ redox activity for therapeutic and catalytic applications. Recent investigations into 2-(3-bromo-4-hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one highlight its potential as a covalent inhibitor of viral proteases, including SARS-CoV-2 main protease (M~pro~). Density functional theory (DFT) and molecular dynamics simulations reveal that the bromo-hydroxyphenyl moiety enhances binding affinity to M~pro~’s active site, while the selenazolone ring facilitates nucleophilic attack on cysteine residues. Additionally, bio-organic models demonstrate that diselenide intermediates derived from benzisoselenazolones participate in thiol-diselenide exchange reactions, modulating intracellular redox environments.

Table 3: Recent Applications of Benzisoselenazolones

Properties

CAS No. |

81744-15-2 |

|---|---|

Molecular Formula |

C13H8BrNO2Se |

Molecular Weight |

369.08 g/mol |

IUPAC Name |

2-(3-bromo-4-hydroxyphenyl)-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C13H8BrNO2Se/c14-10-7-8(5-6-11(10)16)15-13(17)9-3-1-2-4-12(9)18-15/h1-7,16H |

InChI Key |

DMPWNXHUBCJJOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=C(C=C3)O)Br |

Origin of Product |

United States |

Preparation Methods

Formation of o-Chloroselenobenzoic Acid Chloride

- The key selenium intermediate, o-chloroselenobenzoic acid chloride, is synthesized by chlorination of o-methylselenobenzoic acid using thionyl chloride.

- This reaction is typically carried out under anhydrous conditions to prevent hydrolysis and ensure high conversion rates.

- The process is described in detail in US Patent US4418069A, which outlines the preparation of various benzisoselenazolones by this method.

Cyclization with Substituted Anilines

- The o-chloroselenobenzoic acid chloride is then reacted with substituted anilines, such as 3-bromo-4-hydroxyaniline, to form the benzisoselenazolone ring system.

- The reaction is conducted in an organic solvent under controlled temperature (often 0–25°C) to avoid side reactions.

- The nucleophilic amine attacks the acid chloride, followed by intramolecular cyclization involving selenium to form the heterocyclic ring.

- This step is critical for introducing the 2-(3-bromo-4-hydroxyphenyl) substituent on the benzisoselenazolone core.

Bromination and Hydroxylation

- Bromination of the phenyl ring is achieved by controlled addition of bromine in an inert solvent such as dichloromethane or acetic acid at low temperatures (0–25°C).

- The reaction is typically performed under nitrogen atmosphere to prevent oxidation and side reactions.

- After bromination, the mixture is refluxed to complete the reaction and then precipitated by addition of ice-water.

- The product is isolated by filtration and purified by recrystallization from ethanol/toluene or ethanol/benzene mixtures.

Two-Phase Reaction System for Enhanced Purity

- A notable improvement in the preparation involves a two-phase aqueous-alkaline system with an organic solvent such as 1,2-dichloroethane or chloroform.

- In this system, o-chloroselenobenzoic acid chloride dissolved in the organic phase is added slowly to an aqueous suspension of freshly distilled aniline in dilute sodium hydroxide.

- This method minimizes emulsion formation and facilitates rapid separation and neutral washing of the product, leading to highly pure benzisoselenazolones including the 2-(3-bromo-4-hydroxyphenyl) derivative.

Alternative Synthetic Routes and Functional Group Transformations

- Aromatic nucleophilic substitution using sodium selenide or butylselenolate intermediates has been employed to introduce selenium into aromatic amides, followed by bromine-induced cyclization to form the benzisoselenazolone ring.

- Reduction of nitro-substituted precursors to azo or amine derivatives has been explored using sodium benzenetellurolate or sodium borohydride, although these methods are more relevant to related compounds rather than the direct preparation of the 3-bromo-4-hydroxyphenyl derivative.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | o-Methylselenobenzoic acid + Thionyl chloride | Chlorination to form o-chloroselenobenzoic acid chloride | Selenium acid chloride intermediate |

| 2 | o-Chloroselenobenzoic acid chloride + 3-bromo-4-hydroxyaniline, 0–25°C | Nucleophilic substitution and cyclization | Formation of benzisoselenazolone core with 2-(3-bromo-4-hydroxyphenyl) substituent |

| 3 | Bromine in dichloromethane or acetic acid, 0–25°C, N2 atmosphere | Controlled bromination of phenyl ring | Introduction of bromine substituent at desired position |

| 4 | Two-phase aqueous-alkaline system with 1,2-dichloroethane | Slow addition and stirring to avoid emulsions | Enhanced purity and yield of final product |

| 5 | Recrystallization from ethanol/toluene or ethanol/benzene | Purification | Isolation of pure 1,2-benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- |

Research Findings and Optimization Notes

- The choice of solvent and temperature control is critical to avoid side reactions such as over-bromination or decomposition of selenium intermediates.

- The two-phase system with organic and aqueous phases improves product purity by facilitating phase separation and minimizing emulsions.

- Use of freshly distilled aniline and careful control of pH during the reaction enhances yield and reproducibility.

- Bromination under nitrogen atmosphere prevents oxidative degradation of selenium-containing compounds.

- Purification by recrystallization from mixed solvents ensures removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- can undergo various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to form selenoethers or selenides.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while substitution with sodium azide can produce azido derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with thiol groups in proteins. This can lead to the inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Modifications

The pharmacological profile of 1,2-benzisoselenazol-3(2H)-one derivatives is highly dependent on substituents at position 2. Below is a comparative analysis of key analogs:

Key Findings and Mechanistic Insights

- Antioxidant Activity: Ebselen’s primary mechanism involves GPx-like scavenging of peroxides via selenol intermediates, with the thioredoxin system as a key effector . The 3-bromo-4-hydroxyphenyl derivative’s bromine may enhance electrophilicity, improving redox cycling efficiency, while the hydroxyl group could facilitate interactions with cellular targets like NF-κB or MAPK pathways .

Antimicrobial and Enzyme Inhibition :

The 4-chlorophenyl analog exhibits broad-spectrum antifungal activity, likely due to increased lipophilicity and membrane disruption . Ebselen itself is a potent urease inhibitor (Ki = 2.11 nM), suggesting that brominated derivatives may further optimize binding to bacterial active sites .Solubility and Toxicity : The 4-carboxyphenyl derivative demonstrates that polar substituents improve water solubility without compromising antioxidant activity, a critical consideration for drug formulation . The target compound’s hydroxyl group may similarly enhance solubility while maintaining low toxicity.

Biological Activity

1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- is a compound belonging to the benzisoselenazolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrNOSe

- Molecular Weight : 369.07 g/mol

- CAS Number : 81744-15-2

- SMILES Notation : C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=C(C=C3)O)Br

Antimicrobial Activity

Research indicates that compounds within the benzisoselenazolone class exhibit significant antimicrobial properties. A study demonstrated that 1,2-benzisoselenazol-3(2H)-one derivatives effectively inhibited the growth of various fungi and bacteria:

- Fungal Inhibition : The compound showed strong inhibitory effects against Saccharomyces cerevisiae and Candida albicans. Specifically, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one displayed notable antifungal activity .

- Bacterial Inhibition : The compound also exhibited antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains .

| Microorganism | Activity Observed |

|---|---|

| Saccharomyces cerevisiae | Strong inhibition |

| Candida albicans | Moderate inhibition |

| Staphylococcus aureus | Significant reduction in growth |

| Escherichia coli | Significant reduction in growth |

Anti-inflammatory Potential

Benzisoselenazolones have been explored for their anti-inflammatory properties. A patent describes their use in treating rheumatic and arthritic diseases, highlighting their potential as active agents in anti-inflammatory pharmaceutical preparations .

The biological activities of 1,2-benzisoselenazol-3(2H)-one are attributed to its ability to interact with cellular targets:

- Urease Inhibition : Some derivatives have been identified as effective urease inhibitors, particularly against Helicobacter pylori, which is linked to gastric infections. The most potent compound in this regard was shown to have low Ki values (indicating high potency) against ureases from pathogenic bacteria .

Study on Antimicrobial Effects

A comprehensive study evaluated the antimicrobial effects of various benzisoselenazolone compounds. Among these, 1,2-benzisoselenazol-3(2H)-one derivatives were found to inhibit the growth of several pathogenic strains effectively. The study concluded that these compounds could serve as potential candidates for developing new antimicrobial agents .

Therapeutic Applications

The therapeutic potential of benzisoselenazolones extends beyond antimicrobial activity. Their anti-inflammatory properties suggest possible applications in treating chronic inflammatory diseases. Further research is needed to elucidate their mechanisms and optimize their efficacy in clinical settings.

Q & A

Q. How do selenium-specific isotope effects impact reaction mechanisms in catalytic cycles?

- Methodological Answer : Isotopic labeling (⁷⁷Se/⁸⁰Se) combined with kinetic isotope effect (KIE) studies elucidate oxidative addition/reductive elimination steps in palladium-catalyzed couplings. For example, KIE >1.2 indicates Se–C bond cleavage as the rate-limiting step. In situ XAFS spectroscopy tracks selenium oxidation states during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.